molecular formula C8H11N3O3 B3022202 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 1170438-42-2

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Cat. No. B3022202
M. Wt: 197.19 g/mol
InChI Key: BPFVXLQSUDOQAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored in various studies. One such study describes a procedure for synthesizing cis-and trans-isomeric 1-(buta-1,3-dien-1-yl)-1H-pyrazoles, which involves the reaction of corresponding pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage of the nucleophilic substitution products . Although this does not directly pertain to the synthesis of 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one, it provides insight into the synthetic routes that could be adapted for related compounds.

Molecular Structure Analysis

The crystallographic structure of compounds closely related to 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one has been determined using X-ray analysis. For instance, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was found to crystallize in the space group C2/c, with specific unit cell parameters and a calculated density . Similarly, the structure of a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, was confirmed by X-ray diffraction studies, providing details on the crystal system, space group, and unit cell parameters . These studies contribute to the understanding of the molecular structure of pyrazole derivatives.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives in chemical reactions has been documented. For example, butadienylpyrazoles with methyl groups in the pyrazole ring were found not to react with maleic anhydride in Diels-Alder reactions . Additionally, the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one upon nitrosation yielded pyrazole dioxides and isoxazoline derivatives, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their structural characteristics and reactivity. The crystallographic data provide insights into the density and stability of the compounds . The lack of reactivity with maleic anhydride suggests certain steric or electronic effects due to the presence of methyl groups in the pyrazole ring . The formation of pyrazole dioxides and isoxazoline derivatives upon nitrosation of oximes indicates the susceptibility of these compounds to undergo cycloaddition and rearrangement reactions .

Scientific Research Applications

Agrochemical and Medicinal Chemistry Industries

Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . The specific methods of application or experimental procedures would depend on the specific use case, such as the type of pesticide or medication being developed.

Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole

A new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have shown promising biological activities. There has been a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Fungicides

Pyrimidines are extensively presented in fungicides, such as Fenarimol, Mepanioyrim, and Pyrimethanil . Several pyrimidine compounds have been utilized to control plant fungal diseases .

Fluorescent Properties

Pyrazole derivatives are known for their fluorescent properties . They can be used in the development of fluorescent probes, which have applications in various fields such as bioimaging, chemical sensing, and optoelectronic devices .

Raw Material in Organic Synthesis

Compounds similar to “1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one” can be used as important raw materials and intermediates in organic synthesis . They can be used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

Antileishmanial and Antimalarial Activities

Some pyrazole derivatives have shown promising antileishmanial and antimalarial activities . For instance, a specific compound had the highest antipromastigote activity, which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Coordination Chemistry and Organometallic Chemistry

Pyrazoles have applications in coordination chemistry and organometallic chemistry . They can be used as ligands to form complexes with various metals .

Eco-friendly Methodologies

Recent developments in synthetic approaches to pyrazoles relate to new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Synthesis of Bioactive Chemicals

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

1-(4-methyl-3-nitropyrazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-7(12)5-10-4-6(2)8(9-10)11(13)14/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVXLQSUDOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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